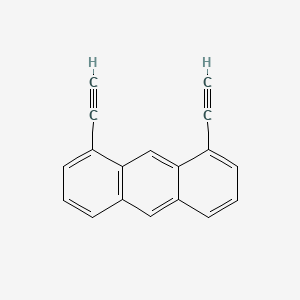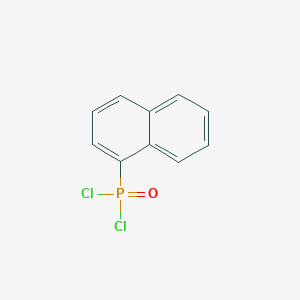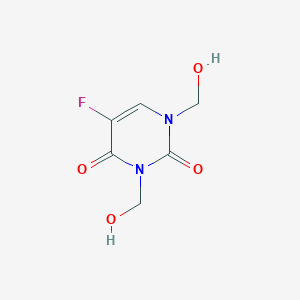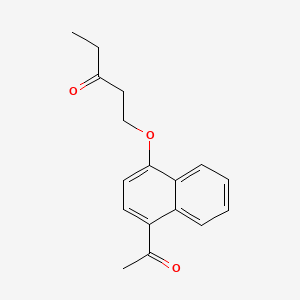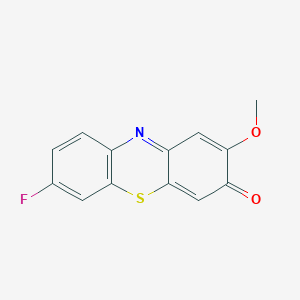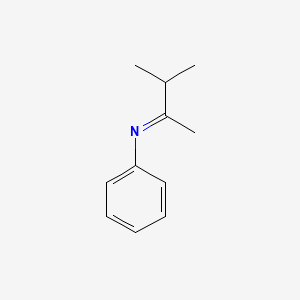
Benzenamine, N-(1,2-dimethylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(1,2-dimethylpropylidene)-: is an organic compound with the molecular formula C11H15N. It is a derivative of benzenamine (aniline) where the nitrogen atom is bonded to a 1,2-dimethylpropylidene group. This compound is characterized by its aromatic ring and imine functional group, making it an interesting subject for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1,2-dimethylpropylidene)- typically involves the reaction of aniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine. One common method is the condensation reaction between aniline and 2,2-dimethylpropanal in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, N-(1,2-dimethylpropylidene)- can undergo oxidation reactions, typically forming nitroso or nitro derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Nitrobenzenamine derivatives.
Reduction: Benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Benzenamine, N-(1,2-dimethylpropylidene)- is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Industry: It is used in the production of polymers, resins, and as a stabilizer in certain industrial processes .
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(1,2-dimethylpropylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile in different reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
- Benzenamine, N,N-dimethyl-
- Benzenamine, N-phenyl-
- Benzenamine, N-(2,2-dimethylpropylidene)-
Comparison: Benzenamine, N-(1,2-dimethylpropylidene)- is unique due to the presence of the 1,2-dimethylpropylidene group, which influences its reactivity and the types of reactions it can undergo. Compared to N,N-dimethylbenzenamine, it has different steric and electronic properties, affecting its behavior in chemical reactions .
Propiedades
Número CAS |
74265-71-7 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
3-methyl-N-phenylbutan-2-imine |
InChI |
InChI=1S/C11H15N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-9H,1-3H3 |
Clave InChI |
ZZXIKCHNJDYKSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=NC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
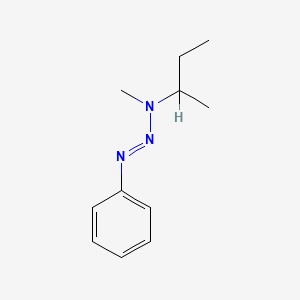
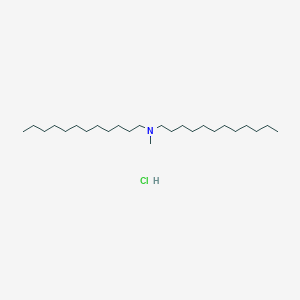


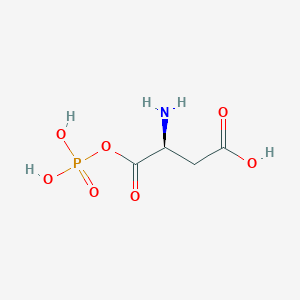
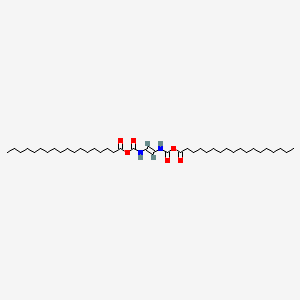

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
